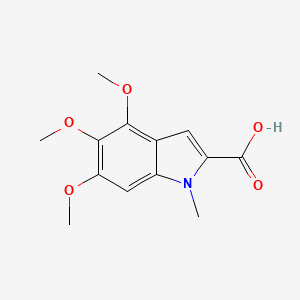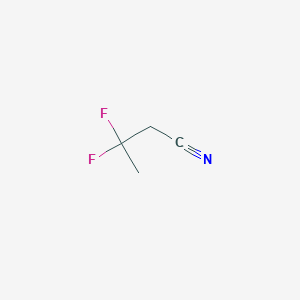![molecular formula C6H3BrN2OS B2867889 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 1289047-21-7](/img/structure/B2867889.png)
2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a brominated heterocyclic compound characterized by the presence of an imidazo[2,1-b][1,3]thiazole core structure with a bromine atom at the 2-position and a formyl group at the 5-position
作用机制
Target of Action
Similar compounds have been found to interact with dna and topoisomerase ii .
Mode of Action
Related compounds have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell cycle progression .
Result of Action
Related compounds have been shown to cause dna double-strand breaks and cell death . Additionally, some compounds have shown dose-dependent antiproliferative effects against certain cell lines .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-bromo-5-formylthiazole with an appropriate imidazole derivative in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to hydrogen, resulting in the formation of a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) for amination.
Major Products Formed:
Oxidation: 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 2-Hydroxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde.
Substitution: 2-Aminoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde.
科学研究应用
2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
相似化合物的比较
2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is structurally similar to other brominated imidazo[2,1-b]thiazoles, but its unique formyl group at the 5-position sets it apart. Some similar compounds include:
2-Bromoimidazo[2,1-b]thiazole-5-carboxylic acid: Lacks the formyl group.
2-Bromoimidazo[2,1-b]thiazole-5-methanol: Contains a methanol group instead of a formyl group.
These compounds may exhibit different chemical reactivity and biological activities due to their structural differences.
属性
IUPAC Name |
2-bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-5-2-9-4(3-10)1-8-6(9)11-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPWTJURFVYMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(SC2=N1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2867811.png)




![2-bromo-5-fluoro-N-{2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2867816.png)
![N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2867820.png)
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2867822.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2867828.png)
![8-[4-(trifluoromethyl)benzenesulfonyl]-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2867829.png)
